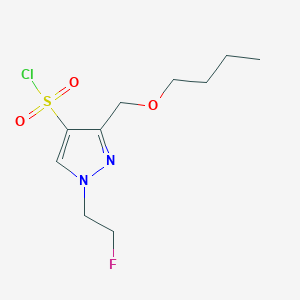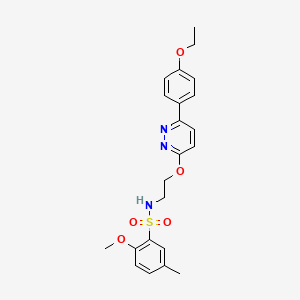![molecular formula C19H17ClN2O3S B2955948 (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide CAS No. 1321814-17-8](/img/structure/B2955948.png)
(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity and Agricultural Applications
Compounds with chlorophenyl and thiazolyl groups have been studied for their potential herbicidal activity. For instance, derivatives similar to the specified compound have shown effectiveness as herbicides by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates potential applications in developing new herbicidal formulations for agricultural use (Wang et al., 2004).
Polymer Science and Materials Engineering
In polymer science, the incorporation of specific functional groups like those in the given compound can significantly influence the properties of polymers. Such modifications can lead to the development of polymers with unique characteristics, such as enhanced thermal stability, biodegradability, or specific interaction capabilities with other substances. Research has demonstrated the utility of similar structures in group transfer polymerization processes and the design of polymers for various applications, including bioplastics and controlled drug delivery systems (Raynaud et al., 2010).
Environmental Remediation and Sensing Technologies
Molecularly imprinted polymers (MIPs) with specific recognition sites for target molecules are of significant interest in environmental remediation and sensing technologies. Compounds with chlorophenyl and acrylamide functionalities can be used to create selective sorbents for the removal or detection of pollutants, such as pesticides, from environmental samples. This application is particularly relevant for monitoring and managing the quality of water and soil resources (Popov et al., 2009).
Renewable Energy and Photovoltaic Applications
Organic sensitizers, which are crucial for the efficiency of dye-sensitized solar cells (DSSCs), often contain functional groups similar to those in the specified compound. Such groups can improve the light-absorption characteristics and electron-transfer properties of sensitizers, leading to higher energy conversion efficiencies in solar cells. Research in this area focuses on designing molecules that can effectively convert incident light into electrical energy, contributing to the development of renewable energy technologies (Kim et al., 2006).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-22-17-14(24-2)9-10-15(25-3)18(17)26-19(22)21-16(23)11-8-12-6-4-5-7-13(12)20/h4-11H,1-3H3/b11-8+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHHKFKJCKYKJ-FECNMSLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C=CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)/C=C/C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)
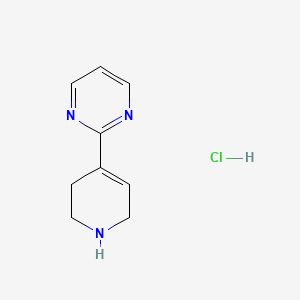
![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)
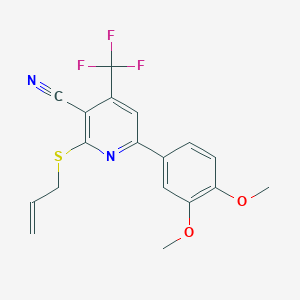

![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)
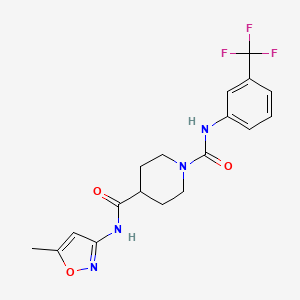
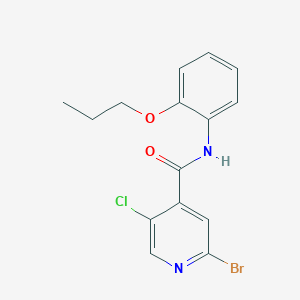
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)
